molecular formula C17H15F3N2O3S B2622699 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide CAS No. 2034499-76-6

2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide

Cat. No. B2622699
CAS RN: 2034499-76-6
M. Wt: 384.37
InChI Key: MUDNHNMQBAROOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide is a novel compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is a nicotinamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide is not fully understood. However, it has been suggested that its anti-inflammatory effects may be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Its anti-tumor effects may be due to its ability to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. Its anti-diabetic effects may be due to its ability to activate AMPK, a protein kinase that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, making it a versatile compound for studying various diseases. Additionally, its synthesis method is relatively simple and has been successfully replicated by many researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide. One direction is to further investigate its mechanism of action, particularly its ability to inhibit NF-κB and activate AMPK. Another direction is to study its potential therapeutic applications in various diseases, such as inflammatory bowel disease, cancer, and diabetes. Additionally, future studies may focus on optimizing its synthesis method to improve its yield and purity. Overall, the potential applications of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide make it an exciting compound for future research.

Synthesis Methods

The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide involves the reaction of 2-amino-3-cyanopyridine with 2-(trifluoromethoxy)aniline in the presence of a base, followed by the addition of tetrahydrothiophene-3-carboxylic acid chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in several research papers and has been successfully replicated by many researchers.

Scientific Research Applications

2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

properties

IUPAC Name

2-(thiolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-14-6-2-1-5-13(14)22-15(23)12-4-3-8-21-16(12)24-11-7-9-26-10-11/h1-6,8,11H,7,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDNHNMQBAROOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide

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